Ecdysterone,(S)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

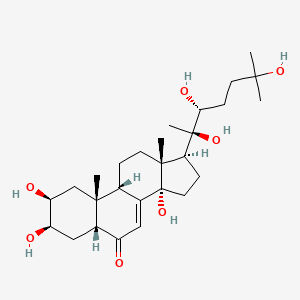

A steroid hormone that regulates the processes of MOLTING or ecdysis in insects. Ecdysterone is the 20-hydroxylated ECDYSONE.

Aplicaciones Científicas De Investigación

1. Potential in Cancer Treatment

Ecdysterone (Ecdy) has been identified to exhibit a tumor suppressive effect on breast cancer cell lines. It dampens glycolysis and respiration in these cells and strongly induces autophagy. Ecdysterone has also been shown to synergize with doxorubicin, enhancing its effect in inducing cell death in breast cancer cells, while having a minimal effect on non-transformed human fibroblasts (Shuvalov et al., 2020).

2. Anabolic Effects and Muscle Hypertrophy

Ecdysterone has been reported to stimulate protein synthesis and enhance physical performance, potentially mediated by the estrogen receptor beta (ERβ). In studies involving rats and differentiated myoblastoma cells, Ecdysterone treatment resulted in muscle hypertrophy, with its anabolic activity being mediated through ERβ (Parr et al., 2014). Another study demonstrated significant increases in muscle mass and one-repetition bench press performance in human participants supplemented with Ecdysterone (Isenmann et al., 2019).

3. Effects on Hyperglycemia

Ecdysterone has shown a suppressive effect on hyperglycemia induced by various agents in experimental animals. It notably reduced blood glucose levels in alloxan-diabetic mice and stimulated the incorporation of glucose into protein and glycogen in liver tissues (Yoshida et al., 1971).

4. Insulin Signaling and Metabolic Effects

In a study on mice fed a high-fat diet, Ecdysterone improved glucose metabolism and enhanced muscle insulin signaling. This effect was attributed to alterations in the acylcarnitine profile and an increase in mitochondrial oxidative phosphorylation complexes (Wang et al., 2011).

5. Cardioprotective Properties

Ecdysterone-80, derived from Serratula coronata L., has shown beneficial effects in chronic cardiac failure (CCF) models. It decreased hormone-transmitter imbalances and prevented the development of myocardial hypertrophy, indicating its potential cardioprotective properties (Fedorov et al., 2009).

6. Pharmacokinetics and Metabolism

Studies on the pharmacokinetics of Ecdysterone in humans have identified it as the most abundant analyte in post-administration urine samples, detectable for more than two days. This provides insights into the elimination and metabolism of Ecdysterone in humans (Ambrosio et al., 2021).

7. Potential in Treating Degenerative Diseases

Ecdysterone possesses properties that can suppress neurodegenerative processes and protect the cardiovascular system. Its effects include adaptogenic, gastroprotective, antioxidant activities, and potential as a treatment for metabolic syndrome and diabetes (Cahlíková et al., 2011).

8. Role in Protein and Nucleic Acid Biosynthesis

Ecdysterone has been observed to stimulate the synthesis of proteins, cytoplasmic, and nuclear RNA in mice. This indicates its involvement in enhancing the biosynthesis of essential macromolecules and influencing various functional systems in the animal organism (Todorov et al., 2000).

Propiedades

Fórmula molecular |

C27H44O7 |

|---|---|

Peso molecular |

480.6 g/mol |

Nombre IUPAC |

(2S,3R,5R,9S,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17+,19-,20+,21+,22-,24-,25-,26-,27-/m1/s1 |

Clave InChI |

NKDFYOWSKOHCCO-WDHDNHLZSA-N |

SMILES isomérico |

C[C@]12CC[C@@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O |

SMILES |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |

SMILES canónico |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |

Sinónimos |

20 Hydroxyecdysone 20-Hydroxyecdysone Beta Ecdysone Beta-Ecdysone Crustecdysone Ecdysterone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

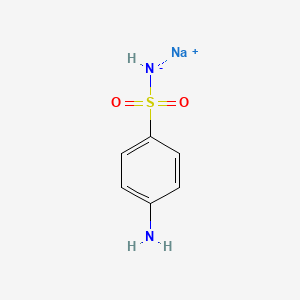

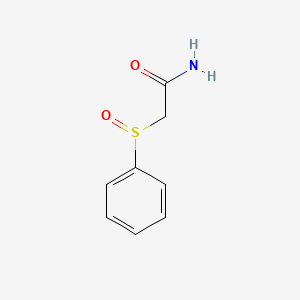

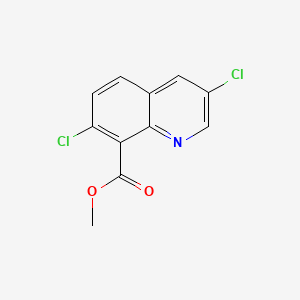

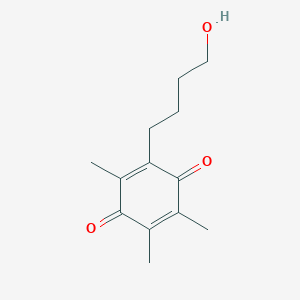

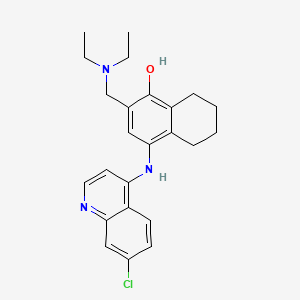

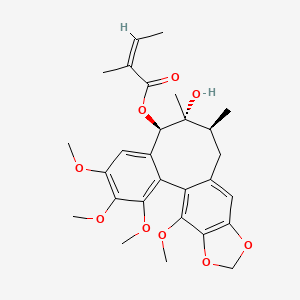

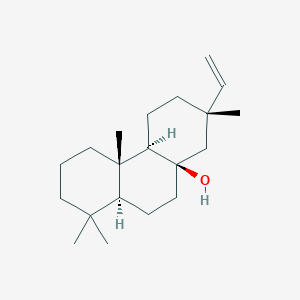

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,8S,9S,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1254667.png)

![Thieno[3,2-d]pyrimidine](/img/structure/B1254671.png)

![(1R,13S,15R,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1254683.png)